1-(2-Chloropyridin-4-yl)ethanone

Übersicht

Beschreibung

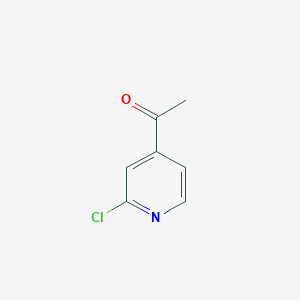

1-(2-Chloropyridin-4-yl)ethanone (CAS RN: 23794-15-2) is a halogenated pyridine derivative with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol. It features a chlorinated pyridine ring substituted with an acetyl group at the 4-position and a chlorine atom at the 2-position. This compound is commercially available with a purity of 97% and exhibits a melting point range of 36.5–39°C. Its structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds.

Vorbereitungsmethoden

Die Synthese von Bisnafid-Dimesylat beinhaltet die Herstellung von Bis-Naphthalimid-Derivaten. Der Syntheseweg umfasst in der Regel folgende Schritte:

Bildung des Naphthalimid-Kerns: Der Naphthalimid-Kern wird durch die Kondensation von Naphthalinsäureanhydrid mit einem geeigneten Amin synthetisiert.

Bis-Substitution: Der Naphthalimid-Kern wird einer Bis-Substitution mit geeigneten Reagenzien unterzogen, um die Bis-Naphthalimid-Struktur zu bilden.

Dimesylat-Bildung: Der letzte Schritt beinhaltet die Umwandlung des Bis-Naphthalimid-Derivats in seine Dimesylat-Salzform unter Verwendung von Methansulfonsäure.

Industrielle Produktionsmethoden für Bisnafid-Dimesylat würden wahrscheinlich die Optimierung dieser Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit sowie die Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Bisnafid-Dimesylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Naphthalimid-Kern.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten und die Naphthalimid-Struktur beeinflussen.

Substitution: Bisnafid-Dimesylat kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Naphthalimid-Kern durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Bisnafid-Dimesylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Modellsystem für die Untersuchung der DNA-Interkalation und der Topoisomerase-II-Inhibition verwendet.

Biologie: In der biologischen Forschung wird Bisnafid-Dimesylat verwendet, um die Mechanismen der DNA-Bindung und die Auswirkungen der DNA-Interkalation auf zelluläre Prozesse zu untersuchen.

Wirkmechanismus

Bisnafid-Dimesylat übt seine Wirkung über zwei Hauptmechanismen aus:

DNA-Interkalation: Die Verbindung interkaliert in die DNA-Doppelhelix und stört die normale Struktur und Funktion der DNA.

Topoisomerase-II-Inhibition: Bisnafid-Dimesylat hemmt die Topoisomerase II, ein Enzym, das an der DNA-Replikation und -Reparatur beteiligt ist.

Die molekularen Zielstrukturen von Bisnafid-Dimesylat umfassen DNA und Topoisomerase II, und die beteiligten Wege sind mit der DNA-Schadensantwort und der Apoptose verbunden .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Pyridinyl Ethanones

1-(2-Chloro-4-iodopyridin-3-yl)ethanone (CAS RN: 185041-03-6)

- Molecular Formula: C₇H₅ClINO

- Molecular Weight : 281.48 g/mol

- Substituents : 2-chloro, 4-iodo, and 3-acetyl groups.

- Key Differences : The substitution of iodine at the 4-position increases molecular weight and polarizability compared to the parent compound. This may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine acts as a superior leaving group.

2-Bromo-1-(2-chloropyridin-4-yl)ethanone Hydrobromide (CAS RN: 569667-89-6)

- Molecular Formula: C₇H₆Br₂ClNO

- Molecular Weight : 343.40 g/mol

- Substituents : Bromine replaces the acetyl proton, forming a brominated derivative.

- Key Differences : The bromine addition increases electrophilicity at the acetyl carbon, making it reactive toward nucleophilic substitution. This derivative is used in synthesizing more complex halogenated intermediates.

Substituted Phenyl and Heteroaryl Ethanones

1-(2-Chlorophenyl)ethanone (CAS RN: 2142-68-9)

- Molecular Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- Substituents : Chlorine on a benzene ring (2-position) instead of a pyridine ring.

- Key Differences : The absence of a pyridine nitrogen reduces polarity and basicity. This compound is less water-soluble than pyridinyl analogs and is primarily used in organic synthesis (e.g., ketone-based reactions).

2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone (CAS RN: 16273-84-0)

- Molecular Formula: C₁₃H₁₀ClNO

- Molecular Weight : 231.68 g/mol

- Substituents: A 4-chlorophenyl group attached to the ethanone chain.

- Applications include medicinal chemistry for kinase inhibitors.

Functionalized Derivatives with Bulky Groups

1-(2-Chloro-pyridin-4-yl)-2-cyclohexyl-ethanone (CAS RN: 898785-42-7)

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 237.73 g/mol

- Substituents: Cyclohexyl group attached to the ethanone chain.

- Key Differences : The hydrophobic cyclohexyl group increases lipophilicity, making this compound suitable for agrochemical applications where membrane permeability is critical.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS RN: 1355178-81-2)

- Molecular Formula: C₁₃H₁₆FNO

- Molecular Weight : 233.27 g/mol

- Substituents : Fluorinated phenyl-piperidine moiety.

- Key Differences : The fluorine atom enhances metabolic stability and bioavailability, positioning this compound as a candidate for central nervous system (CNS) drug development.

Comparative Data Table

Structural and Functional Insights

- Electronic Effects : Chlorine at the 2-position on the pyridine ring withdraws electron density, enhancing the electrophilicity of the acetyl group. Iodine in the 4-position (CAS 185041-03-6) further amplifies this effect, favoring nucleophilic aromatic substitution.

- Bioactivity : Fluorinated derivatives (e.g., CAS 1355178-81-2) exhibit improved blood-brain barrier penetration, critical for CNS-targeted drugs.

Biologische Aktivität

1-(2-Chloropyridin-4-yl)ethanone, also known as 2-chloro-4-pyridinyl ethanone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and its potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its chlorinated pyridine ring attached to an ethanone moiety. The molecular formula is C_8H_8ClN_O, and its IUPAC name reflects its structural features. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Cell Cycle Regulation : As a member of the phthalimide class, it may influence cell cycle progression and apoptosis through DNA intercalation and topoisomerase II inhibition. This mechanism highlights its potential as an anticancer agent by disrupting DNA replication processes .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Neuroprotective Effects : A study demonstrated that low doses of the compound improved cognitive function in animal models by enhancing neurotransmitter release through AChE inhibition. Higher doses, however, resulted in neurotoxicity, indicating a dose-dependent effect.

- Anticancer Applications : Research indicated that this compound exhibited significant cytotoxic effects on cancer cell lines through its action on topoisomerase II, suggesting its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Screening : In a synthesis study involving imidazole derivatives containing this compound, compounds showed promising antibacterial activity against various pathogens, including E. coli and Pseudomonas aeruginosa, at specific concentrations .

Q & A

Q. Basic: What are the recommended laboratory synthesis methods for 1-(2-Chloropyridin-4-yl)ethanone?

The synthesis of this compound typically involves Friedel-Crafts acylation or direct functionalization of pyridine derivatives . For example:

- Friedel-Crafts acylation : Reacting 2-chloropyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) is critical to minimize side reactions .

- Halogenation-acylation sequences : Bromination of pyridine derivatives followed by substitution with acetyl groups, as seen in related compounds like 2-bromo-1-(2-chloropyridin-4-yl)ethanone synthesis .

| Method | Catalyst/Reagents | Yield (%) | Key Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, acetyl chloride | 60–75 | |

| Bromination-acylation | Br₂, NaHCO₃, acetyl | 45–60 |

Q. Basic: What safety protocols are essential for handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H313) and harmful inhalation (H333) .

- Waste Disposal : Segregate halogenated organic waste and transfer to certified hazardous waste facilities to avoid environmental contamination .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 36.5–39°C vs. other values)?

Discrepancies may arise from purity issues or polymorphism . To address this:

Purity Analysis : Use HPLC or GC-MS to confirm compound purity (>97% as per CAS 23794-15-2) .

Thermal Characterization : Perform differential scanning calorimetry (DSC) to identify polymorphic forms or impurities affecting melting behavior .

Crystallography : Single-crystal X-ray studies (e.g., as in for related compounds) can clarify structural stability .

Q. Advanced: What strategies improve yield in palladium-catalyzed cross-coupling reactions using this compound?

- Catalyst Selection : Use cyclometalated palladacycles (e.g., from ) for enhanced stability and reactivity in Suzuki-Miyaura couplings .

- Solvent Optimization : Anhydrous toluene or acetonitrile improves solubility and reaction efficiency .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR (CDCl₃) identifies acetyl (δ 2.6 ppm) and pyridyl protons (δ 8.1–8.5 ppm) .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm ketone (C=O) stretching .

- Mass Spectrometry : ESI-MS (m/z 156 [M+H]⁺) validates molecular weight .

Q. Advanced: How can solubility challenges in organic solvents be addressed during synthesis?

- Co-Solvent Systems : Use DCM/THF (1:1) or acetone/water mixtures to enhance solubility .

- Derivatization : Introduce polar groups (e.g., hydroxyl via oxime formation, as in ) temporarily to improve solubility .

Q. Advanced: What role does this compound play in synthesizing heterocyclic drug candidates?

- Core Building Block : Used to construct pyridine-based pharmacophores in antibiotics (e.g., quinolones) and kinase inhibitors .

- Functionalization : The 2-chloro group enables nucleophilic substitution for introducing amines, alkoxy groups, or fluorinated moieties .

Q. Advanced: How can researchers validate synthetic intermediates when scaling up reactions?

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

- Crystallographic Validation : Compare intermediates with X-ray structures (e.g., ) to confirm stereochemistry .

Q. Basic: What are the key stability considerations for long-term storage?

- Light Sensitivity : Store in amber glass to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetyl group .

Q. Advanced: How to troubleshoot low yields in Friedel-Crafts acylation of 2-chloropyridine?

- Catalyst Activation : Ensure AlCl₃ is freshly sublimed to maintain Lewis acidity .

- Substrate Purity : Pre-distill 2-chloropyridine to remove trace moisture or impurities .

- Reaction Quenching : Use ice-cold HCl to terminate the reaction and prevent over-acylation .

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCGPQZERFBGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521843 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23794-15-2 | |

| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.